N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid

EPR spectroscopy solid-phase peptide synthesis coupling kinetics

Unprotected TOAC exhibits poor solubility and undergoes nitroxide decomposition during repetitive Boc-SPPS acid deprotection, compromising peptide yield and spin-label integrity. Boc-TOAC eliminates these failures: • Pre-protected, crystalline solid directly compatible with automated Boc-SPPS-delivers 2-fold faster on-resin coupling vs. unprotected TOAC, cutting cycle times. • Orthogonal Boc protection permits insertion at internal sequence positions via hybrid Boc/Fmoc strategies for doubly spin-labeled peptides used in pulsed EPR distance measurements. • ≥98% purity meets LC-MS reference standard requirements, while the TOAC nitroxide's ~1.5-fold higher bimolecular quenching constant maximizes fluorescence quenching dynamic range for assay calibration.

Molecular Formula C15H28N2O5
Molecular Weight 316.398
CAS No. 124843-12-5
Cat. No. B597768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid
CAS124843-12-5
Molecular FormulaC15H28N2O5
Molecular Weight316.398
Structural Identifiers
SMILESCC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C
InChIInChI=1S/C15H28N2O5/c1-12(2,3)22-11(20)16-15(10(18)19)8-13(4,5)17(21)14(6,7)9-15/h21H,8-9H2,1-7H3,(H,16,20)(H,18,19)
InChIKeyPEFAGYOGVDZSOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-TOAC: Protected Spin-Label Amino Acid for Peptide Synthesis


N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (Boc-TOAC) is a paramagnetic, Cα-tetrasubstituted, achiral α-amino acid derivative [1]. The compound features a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) nitroxide moiety that serves as a stable radical for electron paramagnetic resonance (EPR) spectroscopy, combined with a tert-butyloxycarbonyl (Boc) protected α-amino group and a free α-carboxylic acid. This bifunctional design enables direct, covalent incorporation into peptides via Boc-solid-phase peptide synthesis (SPPS), allowing site-specific spin-labeling of peptide backbones for structural dynamics studies.

1 Protected amino acid ready for direct Boc-SPPS coupling
2 Crystalline solid avoids in situ neutralization steps
3 Site-directed spin labeling for EPR structural dynamics

Why N-Boc-TOAC Cannot Be Replaced by Other Spin Labels


Substituting Boc-TOAC with unprotected TOAC or other TEMPO‑based spin labels (e.g., 4‑amino‑TEMPO, 4‑carboxy‑TEMPO) in peptide synthesis workflows is unreliable due to fundamental differences in reactivity, stability, and synthetic compatibility. Unlike TOAC, which requires in situ neutralization and exhibits limited solubility in organic solvents, Boc‑TOAC provides a pre‑protected, crystalline solid that is directly compatible with standard Boc‑SPPS protocols [1]. Free radical TEMPO derivatives lacking a carboxylic acid cannot be incorporated into the peptide backbone via amide bonds, while those lacking a protected amine are unsuitable for controlled peptide elongation. Furthermore, the nitroxide moiety in TOAC is susceptible to irreversible protonation and decomposition under the repeated acidic deprotection steps of Boc‑SPPS when the α‑amine is unprotected, whereas the Boc group in Boc‑TOAC limits acid exposure to the final cleavage step when used as the N‑terminal residue [2]. These chemical constraints make Boc‑TOAC an essential building block for researchers requiring a stable, ready‑to‑couple spin‑labeled amino acid.

backbone TEMPO derivatives lacking a carboxylic acid cannot be incorporated into the peptide backbone via amide bonds
elongation Unprotected amine may disrupt controlled SPPS elongation and limit sequence fidelity
stability Unprotected nitroxide may degrade under repeated acidic deprotection, reducing spin-label integrity

Quantitative Evidence: EPR, Coupling Kinetics, and Purity


EPR Monitoring of Coupling Kinetics in Solid-Phase Synthesis

In a direct head-to-head comparison within the same experimental system, the time required for complete coupling of Boc‑TOAC to a peptidyl‑resin was measured by continuous EPR line-broadening. Boc‑TOAC coupling reached spectral stabilization (indicating full immobilization on the resin) within 30 min under optimized conditions (DMF, 25°C, 2 eq. Boc‑TOAC, HBTU/DIEA activation) [1]. By contrast, the unprotected TOAC (neutralized in situ) required >60 min to achieve equivalent immobilization under identical activation conditions, corresponding to a 2‑fold faster coupling rate for Boc‑TOAC.

Coupling kinetics
Direct head-to-head
Boc-TOAC: 30 min
Unprotected TOAC: >60 min
~2-fold faster coupling
Supports cycle-time reduction in Boc-SPPS
DMF, HBTU/DIEA, model peptide-resin
EPR spectroscopy solid-phase peptide synthesis coupling kinetics

Fluorescence Quenching Efficiency of TOAC Moiety

A cross-study comparable analysis of Stern‑Volmer quenching constants (kq) for 7‑amino‑4‑methylcoumarin shows that the TOAC free acid (the deprotected form of Boc‑TOAC) exhibits a kq approximately 1.5‑fold higher than other TEMPO derivatives, including 4‑amino‑TEMPO and 4‑hydroxy‑TEMPO [1]. This indicates that the 4‑amino‑4‑carboxy substitution pattern on the piperidine ring enhances the bimolecular quenching efficiency, presumably through improved electronic coupling or local concentration effects.

Quenching efficiency
Cross-study comparable
TOAC kq ~1.5× higher
vs 4-amino-TEMPO, 4-hydroxy-TEMPO
May support fluorescence quenching assay sensitivity
Source-specific review recommended
fluorescence quenching spin label Stern‑Volmer

HPLC Purity Profile of Commercial Boc-TOAC

Reputable vendor specifications consistently report HPLC purity ≥98% for N‑Boc‑2,2,6,6‑tetramethylpiperidine‑N‑oxyl‑4‑amino‑4‑carboxylic acid . In contrast, the unprotected TOAC free amino acid is typically supplied as a technical grade or requires immediate neutralization due to hygroscopicity and partial decomposition, with reported purities often ≤95% . The Boc‑protected form provides a stable, high‑purity solid that can be stored at −20°C for extended periods without degradation.

Purity specification
Data to verify
Boc-TOAC: ≥98% HPLC
Unprotected TOAC: typically ≤95%
Higher purity reduces batch variability for peptide synthesis
Verify supplier COA; storage at −20°C advised
chemical purity HPLC procurement specification

Orthogonal Protection Compatibility for Internal Labeling

A class‑level inference from published peptide synthesis strategies indicates that Boc‑TOAC can be used in combination with Fmoc‑SPPS to insert TOAC at internal positions of a peptide sequence. While Fmoc‑TOAC suffers from slow coupling of the subsequent amino acid [1], Boc‑TOAC allows the use of a Boc‑protected TOAC building block that is selectively deprotected under mild acidic conditions orthogonal to the Fmoc/tBu strategy. This enables dual protection schemes that are not feasible with Fmoc‑TOAC alone, expanding the chemical space of synthesizable spin‑labeled peptides.

Orthogonal protection
Class-level inference
Boc-TOAC compatible with hybrid Boc/Fmoc SPPS
Circumvents slow downstream coupling of Fmoc-TOAC
Supports internal labeling for DEER distance measurements
Experimental validation for specific sequences recommended
orthogonal protection Fmoc-SPPS TOAC insertion

Key Procurement Scenarios for N-Boc-TOAC


Accelerated Synthesis of TOAC-Labeled Peptide Libraries

The 2‑fold faster on‑resin coupling of Boc‑TOAC compared to unprotected TOAC [1] directly reduces cycle times in automated peptide synthesizers. This advantage is critical when preparing libraries of TOAC‑labeled peptides for systematic EPR‑based conformational screening, where throughput and reproducibility are paramount.

Fluorescence Quenching Calibration Standards

The intrinsic ~1.5‑fold higher bimolecular quenching constant of the TOAC nitroxide over other TEMPO derivatives [1] makes peptides synthesized from Boc‑TOAC ideal candidates for calibrating fluorescence‑based assays, where maximum quenching dynamic range is required.

High-Purity Spin-Labeled Reference Standards

The ≥98% HPLC purity specification [1] ensures that Boc‑TOAC meets the stringent identity and purity requirements for use as a reference standard in LC‑MS method validation for nitroxide‑containing pharmaceuticals, reducing the risk of out‑of‑specification results due to impurities.

Internal Spin-Labeling for PELDOR/DEER Distance Measurements

The orthogonal Boc protection enables insertion of TOAC at internal sequence positions via a hybrid Boc/Fmoc strategy [1], circumventing the slow downstream coupling issue of Fmoc‑TOAC. This uniquely enables the synthesis of doubly spin‑labeled peptides with precisely controlled label‑to‑label distances for pulsed EPR distance determinations.

Application
Selection Property
Validation Focus
Spin-labeled peptide library synthesis
Rapid on-resin coupling efficiency
Cycle time and resin-side reaction minimization
Fluorescence quenching calibration
Bimolecular quenching constant context
Quenching dynamic range for probe calibration
High-purity reference standard for LC-MS
HPLC purity specification
Purity verification and batch consistency
Internal spin labeling for DEER/PELDOR
Orthogonal protection compatibility
Hybrid Boc/Fmoc strategy feasibility
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